1-苯并噻吩-3-甲酰肼

描述

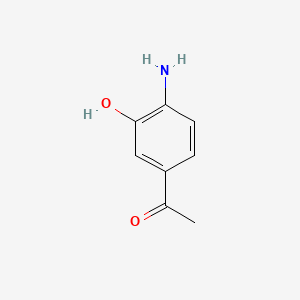

1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .

科学研究应用

合成和生物活性

1-苯并噻吩-3-甲酰肼已被用于合成各种杂环化合物。它与不同化合物反应,形成具有潜在生物活性的衍生物。这些衍生物已被研究其抗菌、镇痛和驱虫特性 (Naganagowda et al., 2011)。

腐蚀抑制

在材料科学领域,1-苯并噻吩-3-甲酰肼已被研究其在腐蚀抑制中的作用。具体来说,它在保护铝合金在酸性环境中的有效性已成为研究课题。该化合物已显示出作为阴极抑制剂的作用,其效率在较高浓度和较低温度下增加 (Kini et al., 2011)。

晶体结构和分子相互作用

1-苯并噻吩-3-甲酰肼衍生物的晶体结构和分子相互作用一直备受关注。研究已集中于利用X射线粉末衍射等技术确定这些化合物的晶体结构,探索由于其独特结构特性而在各种药理应用中的潜力 (Dugarte-Dugarte et al., 2021)。

抗菌和驱虫活性

从1-苯并噻吩-3-甲酰肼衍生物合成并评估了其抗菌和驱虫活性。这些研究有助于了解这些衍生物在治疗各种感染和寄生虫感染中的潜在用途 (Naganagowda et al., 2010)。

环境应用

在环境研究中,1-苯并噻吩-3-甲酰肼衍生物已被用于探索微生物共代谢过程。这些研究有助于了解环境中某些化合物的生物转化,特别是与苯并噻吩等含硫化合物相关的情况 (Fedorak & Grbìc-Galìc, 1991)。

合成方法

研究还集中于合成1-苯并噻吩-3-甲酰肼及其衍生物的新方法。这些研究旨在提高合成过程的效率和选择性,有助于开发药物和其他化学品 (Litvinova & Tikhomirov, 2021)。

安全和危害

属性

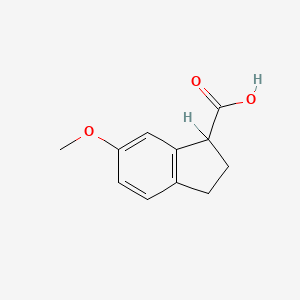

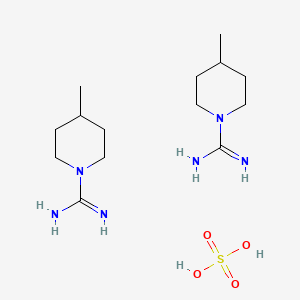

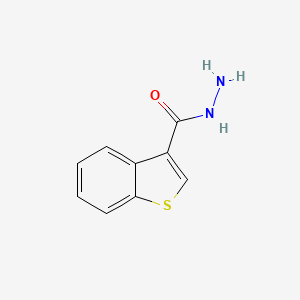

IUPAC Name |

1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUPLDFMRTYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

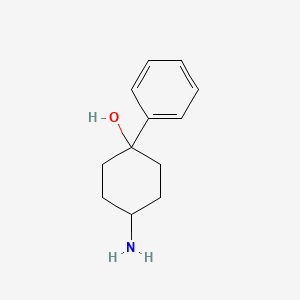

C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397125 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78676-34-3 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Benzothiophene-3-carbohydrazide in corrosion inhibition?

A: 1-Benzothiophene-3-carbohydrazide derivatives have shown promising results as corrosion inhibitors for aluminum alloys in acidic environments. Specifically, a derivative named 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) demonstrated effective corrosion inhibition on a 6061 Al alloy/SiCp composite in 1 M hydrochloric acid solution. [, ] The research suggests that CBTC acts primarily as a cathodic inhibitor, effectively reducing the corrosion rate by adsorbing onto the composite's surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive solution and the metal surface.

Q2: How does the structure of 1-Benzothiophene-3-carbohydrazide derivatives influence their effectiveness as corrosion inhibitors?

A: While specific structure-activity relationship (SAR) studies are limited in the provided research, it's suggested that the presence of heteroatoms like sulfur and nitrogen in the 1-Benzothiophene-3-carbohydrazide structure plays a crucial role in its corrosion inhibition properties. [] These atoms act as electron donors, facilitating the adsorption of the inhibitor molecules onto the metal surface. Further research investigating different substituents on the benzothiophene ring could provide a more comprehensive understanding of the SAR and lead to the development of even more potent corrosion inhibitors.

Q3: What are the limitations of using 1-Benzothiophene-3-carbohydrazide derivatives as corrosion inhibitors?

A: The provided research highlights that the inhibition efficiency of these compounds can decrease with increasing temperature. [] This suggests a weaker adsorption force at higher temperatures, potentially limiting their application in high-temperature environments. Additionally, long-term stability and the potential environmental impact of these compounds require further investigation before large-scale industrial application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。